Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride
Overview
Description
Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules and has shown potential in various biochemical applications .
Mechanism of Action
Target of Action
Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is primarily used in the preparation of Chlorophenylethanolaminotetrahydrocarbazoles . These are potent β3-adrenoceptor agonists . The β3-adrenoceptors are the primary targets of this compound .
Mode of Action
As a precursor to potent β3-adrenoceptor agonists, it is likely that it interacts with these targets to exert its effects .
Biochemical Pathways
Given its role as a precursor to β3-adrenoceptor agonists, it may be involved in pathways related to the function of these receptors .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
As a precursor to β3-adrenoceptor agonists, it is likely that its effects would be related to the activation of these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride typically involves the reaction of methyl 2-(4-nitrophenyl)acetate with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazine group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using recrystallization or chromatography techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-nitrophenyl)acetate
- Methyl 2-(4-aminophenyl)acetate
- Methyl 2-(4-hydroxyphenyl)acetate
Uniqueness
Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is unique due to its hydrazine functional group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the synthesis of azo compounds and as a biochemical probe .
Properties
IUPAC Name |
methyl 2-(4-hydrazinylphenyl)acetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-7-2-4-8(11-10)5-3-7;/h2-5,11H,6,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZQCODDDDWZNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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